molecular formula C9H18N2O3 B13404582 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester CAS No. 914224-76-3

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13404582
CAS No.: 914224-76-3
M. Wt: 202.25 g/mol
InChI Key: WUKZUNJGKSNVOO-UHFFFAOYSA-N
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Description

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the molecular formula C9H18N2O3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a piperazine ring, a hydroxy group, and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves the Steglich esterification. This reaction employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to esterify the carboxylic acid with tert-butyl alcohol. The reaction is typically carried out under mild conditions, making it suitable for substrates sensitive to harsh conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine-3-carboxylic acid: Similar structure with a tert-butyl ester group.

    tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate: Contains a piperazine ring with a tert-butyl ester group.

    tert-Butyl 2-hydroxypiperazine-1-carboxylate: Another derivative with similar functional groups

Uniqueness

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a hydroxy group and a tert-butyl ester group on the piperazine ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

914224-76-3

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 2-hydroxypiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3

InChI Key

WUKZUNJGKSNVOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1O

Origin of Product

United States

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